molecular formula C9H8FN3O B13676259 [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol

[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13676259
M. Wt: 193.18 g/mol
InChI Key: XGKWTJMJGMOSFT-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a hydroxymethyl group at position 3. The hydroxymethyl group enhances hydrophilicity, making it more water-soluble compared to non-polar analogs, while the 2-fluorophenyl moiety contributes to steric and electronic effects that influence binding interactions in biological systems. This compound is structurally analogous to several triazole-based pharmaceuticals, which often exhibit antimicrobial, antifungal, or anticancer activities .

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

XGKWTJMJGMOSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Methanol Addition: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique chemical properties.

    Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol and its analogs:

Compound Name Substituents on Triazole Core Key Functional Groups Physicochemical/Biological Notes Evidence ID
This compound 2-Fluorophenyl (C5), hydroxymethyl (C3) Primary alcohol (-CH2OH) Enhanced hydrophilicity; potential for hydrogen bonding.
[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol 4-Chlorophenyl (C5), hydroxymethyl (C3) Primary alcohol (-CH2OH) Chlorine’s electron-withdrawing effect may increase stability but reduce solubility vs. fluorine.
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol 3-Bromophenyl (C5), hydroxymethyl (C3) Primary alcohol (-CH2OH) Larger bromine atom increases steric hindrance, potentially reducing target binding affinity.
2-(5-(3-Fluorophenyl)-4-R-1,2,4-triazol-3-yl)thio)-1-arylethanones 3-Fluorophenyl (C5), thioether (-S-), ketone (-CO) Thioether, ketone Thioether improves lipophilicity; ketone may enhance reactivity in nucleophilic environments.
1-(4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazin-1-yl)-2-morpholino-ethanone 2-Fluorophenyl (C5), piperazine-amide linkage Amide (-CONH-), morpholine Piperazine and morpholine groups enhance blood-brain barrier penetration; amide improves stability.
[5-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol 2-Bromobenzyl (C5), hydroxymethyl (C3) Benzyl group, primary alcohol Benzyl substitution increases molecular weight and lipophilicity, affecting bioavailability.
5-(2-Fluorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-triazole-3-thione 2-Fluorophenyl (C5), Schiff base (-CH=N-) Thione (-C=S), naphthyl group Schiff base and thione groups may confer metal-chelating properties; naphthyl enhances π-π stacking.

Substituent Position and Electronic Effects

  • Halogen Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in ). Ortho-substitution may reduce rotational freedom, impacting binding to enzyme active sites.
  • Halogen Type : Fluorine’s small size and high electronegativity minimize steric disruption while enhancing electronic effects (e.g., dipole interactions) compared to bulkier halogens like bromine .

Functional Group Variations

  • Hydroxymethyl vs. Thioether : The hydroxymethyl group in the target compound improves aqueous solubility, whereas thioether-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.
  • Amide vs. Alcohol : Piperazine-amide derivatives (e.g., ) show improved metabolic stability compared to primary alcohols, which may undergo oxidation or conjugation in vivo.

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